molecular formula C9H10N2O2 B12355914 methyl (E)-3-pyrazin-2-ylbut-2-enoate

methyl (E)-3-pyrazin-2-ylbut-2-enoate

Cat. No.: B12355914
M. Wt: 178.19 g/mol
InChI Key: JRRQHUHMHJGOCJ-FNORWQNLSA-N
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Description

Methyl (E)-3-pyrazin-2-ylbut-2-enoate is an organic compound characterized by the presence of a pyrazine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-pyrazin-2-ylbut-2-enoate typically involves the reaction of pyrazine derivatives with appropriate esterifying agents. One common method involves the condensation of pyrazine-2-carboxylic acid with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-pyrazin-2-ylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: Methyl (E)-3-pyrazin-2-ylbut-2-enol.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Methyl (E)-3-pyrazin-2-ylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (E)-3-pyrazin-2-ylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active pyrazine derivatives, which can then interact with enzymes or receptors in biological systems. The pyrazine ring is known to participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-3-pyrazin-2-ylbut-2-enol: A reduced form of the compound with similar structural features.

    Pyrazine-2-carboxylic acid: An oxidized derivative with different chemical properties.

    Substituted pyrazine derivatives: Compounds with various substituents on the pyrazine ring, exhibiting diverse chemical and biological activities.

Uniqueness

Methyl (E)-3-pyrazin-2-ylbut-2-enoate is unique due to its combination of a pyrazine ring and an ester functional group, which imparts specific reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl (E)-3-pyrazin-2-ylbut-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-7(5-9(12)13-2)8-6-10-3-4-11-8/h3-6H,1-2H3/b7-5+

InChI Key

JRRQHUHMHJGOCJ-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/C1=NC=CN=C1

Canonical SMILES

CC(=CC(=O)OC)C1=NC=CN=C1

Origin of Product

United States

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